molecular formula C16H21NO3 B1196491 (1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one

(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one

Cat. No. B1196491
M. Wt: 275.34 g/mol
InChI Key: MVITYUVPZPGMRM-RLFDSYHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Annotinine is a member of quinolizidines.

Scientific Research Applications

Chemical Structure Analysis and Isomerization

  • The compound undergoes spontaneous isomerization in certain conditions, showing a mixture of isomers with the same backbone. This aspect is crucial for understanding the compound's behavior under various conditions and aids in the development of specific applications, particularly in chemistry and materials science (Afonin et al., 2017).

Synthesis and Structural Studies

  • Studies focused on the synthesis and structural analysis of compounds similar to (1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.1^11,14^.0^1,17^.0^2,4^.0^6,17]octadecan-13-one contribute to the broader understanding of macrocyclic and polycyclic compounds. These insights are beneficial for the development of new materials and pharmaceuticals (Mosimann & Vogel, 2000).

Potential Medical Applications

  • Research into the structure and reactivity of similar macrocyclic compounds has led to insights regarding their potential applications in medical science, such as in drug delivery systems or as part of therapeutic compounds (Adamovich et al., 2011).

Molecular Interactions and Complex Formation

  • The compound's ability to form complexes with various metals has been studied. This is significant in fields such as catalysis and material science, where the formation of specific complexes can lead to the development of new catalysts or materials with unique properties (Bernhardt et al., 2000).

Application in Catalysis

  • The related compounds have been used as phase transfer catalysts in chemical reactions, indicating a potential role for (1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.1^11,14^.0^1,17^.0^2,4^.0^6,17]octadecan-13-one in facilitating specific chemical transformations (Shi, 2000).

Interaction with Biological Molecules

  • The interactions of similar compounds with biological molecules like amino acids are studied to understand their potential biological activity and applications in biochemistry and pharmacology (Lederer et al., 1999).

properties

Product Name

(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one

InChI

InChI=1S/C16H21NO3/c1-8-6-15-9-3-2-4-17(15)7-12-13(19-12)16(8,15)10-5-11(9)20-14(10)18/h8-13H,2-7H2,1H3/t8?,9-,10-,11-,12-,13-,15+,16+/m1/s1

InChI Key

MVITYUVPZPGMRM-RLFDSYHXSA-N

Isomeric SMILES

CC1C[C@@]23[C@]14[C@@H]5C[C@H]([C@H]2CCCN3C[C@@H]6[C@H]4O6)OC5=O

Canonical SMILES

CC1CC23C14C5CC(C2CCCN3CC6C4O6)OC5=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Reactant of Route 2
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Reactant of Route 3
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Reactant of Route 4
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Reactant of Route 5
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Reactant of Route 6
(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.